ethyl 6-methylsulfanyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-methylsulfanyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an ethyl ester group at the 2-position and a methylsulfanyl group at the 6-position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylsulfanyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate. This intermediate is then subjected to acidic conditions, leading to cyclization and formation of the indole ring .
For the specific synthesis of this compound, the starting materials include 6-methylsulfanylindole and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond at the 2-position of the indole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylsulfanyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation, at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Ethyl 6-methylsulfinyl-1H-indole-2-carboxylate, ethyl 6-methylsulfonyl-1H-indole-2-carboxylate.
Reduction: Ethyl 6-methylsulfanyl-1H-indole-2-methanol.
Substitution: 3-nitro-ethyl 6-methylsulfanyl-1H-indole-2-carboxylate, 3-bromo-ethyl 6-methylsulfanyl-1H-indole-2-carboxylate.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-methylsulfanyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Ethyl 6-methylsulfanyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 6-methylsulfonyl-1H-indole-2-carboxylate: Similar structure but with a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
6-Methylsulfanyl-1H-indole-2-carboxylic acid:
Properties
Molecular Formula |
C12H13NO2S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
ethyl 6-methylsulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-6-8-4-5-9(16-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 |
InChI Key |
CHBMLBKMXYDWDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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